3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a 1-methylpyrrole substituent at the 3-position of the pyrazole ring and a thiophen-2-ylmethylene hydrazide group at the 5-position. Its molecular framework combines heterocyclic motifs (pyrazole, pyrrole, and thiophene), which are common in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
3-(1-methylpyrrol-2-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c1-19-6-2-5-13(19)11-8-12(17-16-11)14(20)18-15-9-10-4-3-7-21-10/h2-9H,1H3,(H,16,17)(H,18,20)/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOBEAWMXNHXQM-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303104-68-9 | |
| Record name | 3-(1-METHYL-1H-PYRROL-2-YL)-N'-(2-THIENYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiophene-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction forms the intermediate hydrazone, which is then cyclized to form the final pyrazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiophene-2-carbohydrazide under reflux conditions in the presence of an acid catalyst. This reaction yields an intermediate hydrazone, which is subsequently cyclized to form the pyrazole derivative.
Chemical Reactions
The compound can undergo various types of chemical reactions:
| Reaction Type | Reagents/Conditions | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids or ketones |
| Reduction | Sodium borohydride in methanol | Alcohols or amines |
| Substitution | N-bromosuccinimide | Halogenated derivatives |
Chemistry
In organic synthesis, 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide serves as a building block for developing new materials and compounds. Its unique structure allows for modifications that can lead to novel chemical entities with desirable properties.
Biology
This compound has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions, although further studies are needed to elucidate the precise mechanisms.
Medicine
Due to its unique structure and biological activity, this compound is explored as a potential drug candidate. Its ability to interact with specific biological targets suggests it could be developed into therapeutic agents for treating diseases such as cancer and infections.
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of this compound showed potent activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
- Anticancer Research : In vitro studies revealed that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Material Science Applications : The compound has been utilized in synthesizing advanced materials such as conductive polymers and dyes due to its unique electronic properties imparted by the thiophene ring.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Notes:
- Molecular weight calculations : Values marked with * are estimated using analogous structures (e.g., ).
- Biological activity : Compounds with thiophene or chlorothiophene substituents (e.g., ) often exhibit enhanced binding to hydrophobic enzyme pockets, as seen in SphK1 inhibitors . The target compound’s thiophen-2-ylmethylene group may confer similar advantages.
- Synthetic routes : Synthesis typically involves condensation of pyrazole-carboxylic acid hydrazides with aldehydes (e.g., thiophene-2-carboxaldehyde) under acidic or catalytic conditions .
Key Research Findings
Structural Insights
- Crystallography : Analogous compounds (e.g., ) have been characterized using SHELX and ORTEP software, confirming planar geometries and hydrogen-bonding networks critical for stability .
- Substituent effects : Electron-donating groups (e.g., methoxy in ) improve solubility, while electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity for nucleophilic reactions .
Physicochemical Properties
Biological Activity
3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has recently gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrrole, thiophene, and pyrazole moieties, which contribute to its diverse biological effects.
Chemical Structure and Properties
- Molecular Formula : C14H13N5OS
- Molecular Weight : 291.37 g/mol
- Key Functional Groups : Pyrrole, thiophene, pyrazole, hydrazide
The compound's structure enhances its interaction with biological targets due to the presence of electron-rich heterocycles, which can facilitate binding to various enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. The specific activities of this compound have been explored in several studies:
- In Vitro Studies : Compounds similar to this pyrazole derivative have demonstrated effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, derivatives with similar structures have shown moderate to strong antibacterial activity against these pathogens .
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt microbial enzyme functions, potentially by inhibiting essential metabolic pathways .
Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties. Several studies highlight the potential of pyrazole derivatives in cancer treatment:
- Cell Line Studies : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that certain pyrazole derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin. These studies suggest that the compound may enhance the efficacy of existing treatments through synergistic effects .
- Targeted Mechanisms : Pyrazole derivatives have been reported to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase, indicating their potential as targeted therapies .
Anti-inflammatory Activity
The compound has also been investigated for anti-inflammatory properties:
- Animal Model Studies : Research has shown that certain derivatives can reduce inflammation in carrageenan-induced edema models, suggesting potential use in treating inflammatory diseases .
- Comparative Analysis : When compared to standard anti-inflammatory drugs like indomethacin, some pyrazole derivatives exhibited comparable or superior efficacy in reducing inflammation .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Cytotoxic effects on MCF-7 and MDA-MB-231 cell lines | |
| Anti-inflammatory | Reduced edema in animal models |
Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(thiophen-2-y... | Moderate | Significant | Comparable |
| 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(furan-2-y... | Low | Moderate | Low |
| 3-(1-Methyl-1H-pyrrol-2-yl)-N'-(pyridin-2-y... | Moderate | Significant | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
